molecular formula C8H9NO5 B1448650 5-Hydroxy-2,6-dimethoxynicotinic acid CAS No. 1949815-77-3

5-Hydroxy-2,6-dimethoxynicotinic acid

Cat. No. B1448650
CAS RN: 1949815-77-3
M. Wt: 199.16 g/mol
InChI Key: QUNVALWGVPVHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,6-dimethoxynicotinic acid is a chemical compound with the molecular formula C8H9NO5 and a molecular weight of 199.16 . .


Molecular Structure Analysis

The IUPAC name for this compound is 5-hydroxy-2,6-dimethoxynicotinic acid . The InChi code is 1S/C8H9NO5/c1-13-6-4 (8 (11)12)3-5 (10)7 (9-6)14-2/h3,10H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

5-Hydroxy-2,6-dimethoxynicotinic acid is a solid substance . It has a molecular weight of 199.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Chemical Research

5-Hydroxy-2,6-dimethoxynicotinic acid is a chemical compound with the CAS Number: 1949815-77-3 . It has a molecular weight of 199.16 . This compound is often used in chemical research due to its unique structure and properties .

Pharmaceutical Applications

Nicotinic acid derivatives, such as 5-Hydroxy-2,6-dimethoxynicotinic acid, have shown high efficacy in treating many diseases . For example, some derivatives have proven effective against Alzheimer’s disease .

Anti-Inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derived from nicotinic acid were synthesized, and these compounds, including 5-Hydroxy-2,6-dimethoxynicotinic acid, have shown anti-inflammatory and analgesic efficacy . This makes them potentially useful within the class of anti-inflammatory and analgesic drugs .

4. Treatment of Pneumonia and Kidney Diseases Nicotinic acid derivatives have been used in the treatment of pneumonia and kidney diseases . Given the structural similarity, 5-Hydroxy-2,6-dimethoxynicotinic acid could potentially have similar applications .

Cardiovascular Disease Prevention

Nicotinic acid and its derivatives have been shown to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease . As a derivative of nicotinic acid, 5-Hydroxy-2,6-dimethoxynicotinic acid may also have potential in this area .

Dyslipidemia Treatment

Nicotinic acid and its derivatives have been used in the treatment of dyslipidemia, a condition characterized by abnormal amounts of lipids in the blood . Given its structural similarity to nicotinic acid, 5-Hydroxy-2,6-dimethoxynicotinic acid could potentially be used in the treatment of this condition .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

5-hydroxy-2,6-dimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-13-6-4(8(11)12)3-5(10)7(9-6)14-2/h3,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNVALWGVPVHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,6-dimethoxynicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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